molecular formula C6H9ClO2 B090854 Ethyl 2-(Chloromethyl)acrylate CAS No. 17435-77-7

Ethyl 2-(Chloromethyl)acrylate

Cat. No. B090854
CAS RN: 17435-77-7
M. Wt: 148.59 g/mol
InChI Key: KPXRGIVPSXFJEX-UHFFFAOYSA-N
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Description

Ethyl 2-(Chloromethyl)acrylate, also known as E2CM, is an organic compound that is used in many scientific experiments due to its unique properties. E2CM is a colorless liquid with a slight odor and a boiling point of 108°C. It is a versatile compound that is used in a variety of applications, such as synthesis, scientific research, and laboratory experiments. This compound is also known for its ability to react with a variety of other compounds, making it a useful tool for scientists.

Scientific Research Applications

  • Synthesis of Novel Semifluorinated Methacrylates and Liquid Crystalline Materials : Ethyl α-(chloromethyl)acrylate has been used to create new ether derivatives, which were rapidly polymerized to form materials with molecular weights ranging from 3.02x10^5 to 7.59x10^5 (Jariwala & Mathias, 1993).

  • Versatile α-Cyclopropylester Cation Synthon : Ethyl-2-(2-chloroethyl)acrylate has been identified as a versatile α-cyclopropylester cation synthon, reacting efficiently with various nucleophiles to yield functionalized cyclopropane esters (Lachia et al., 2011).

  • Surface-initiated Nitroxide-mediated Radical Polymerization : This compound has been grafted from the surface of alkoxyamine-functionalized crosslinked poly(styrene-co-chloromethylstyrene) microspheres, forming materials such as poly(styrene-b-DMAEA) and poly(butyl acrylate-b-DMAEA) (Bian & Cunningham, 2006).

  • Tunable Rates of Hydrolysis in Polycations : Polycations based on 2-(dimethylamino)ethyl acrylate and its derivatives, including Ethyl 2-(Chloromethyl)acrylate, have been used in applications like biomaterials and wastewater treatment (Ros et al., 2018).

  • α,ω-Difunctional Telomers Synthesis : Used in the free radical polymerization of various monomers to produce α,ω-difunctional telomers through radical addition-substitution-fragmentation transfer reactions (Colombani & Chaumont, 1994).

  • Effects on Mechanical Properties and Morphology of Ionomers : Investigated for its effects on the mechanical properties and morphology of poly(ethyl acrylate) ionomers neutralized with various ions (Kim et al., 2006).

  • Reactions with Sodium Azide and Potassium Thiocyanate : The reaction of chloromethyl derivatives of this compound with sodium azide and potassium thiocyanate has been studied, leading to various functionalized products (Pevzner & Ponyaev, 2017).

  • Binding to Glutathione and Protein : Ethyl acrylate, a related compound, has been studied for its reaction with glutathione and protein, demonstrating its interactions and potential implications in polymer manufacturing (Potter & Tran, 1992).

  • Polymerization Kinetics : The kinetics of polymerization of Ethyl acrylate and 2-chloroethyl acrylate has been studied, providing insights into the reactivity and behavior of these compounds in different conditions (Ina et al., 1972).

  • Synthesis of Multi-responsive Polymeric Nanocarriers : Used in the synthesis of polymeric nanocarriers for controlled release of bioactive agents, demonstrating its utility in drug delivery systems (Wang et al., 2013).

Safety and Hazards

Ethyl 2-(Chloromethyl)acrylate is a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed, and measures should be taken against static discharge . Protective gloves and eye protection should be worn when handling the compound . In case of fire, dry sand, powder fire extinguisher, or alcohol-resistant foam should be used to extinguish .

Mechanism of Action

Target of Action

Ethyl 2-(Chloromethyl)acrylate, also known as 2-(Chloromethyl)acrylic Acid Ethyl Ester, is primarily used as an intermediate in organic synthesis . The specific targets of this compound can vary depending on the context of the synthesis, but it is often used in reactions involving nucleophilic substitution or addition due to the presence of the electrophilic chloromethyl group.

Mode of Action

The mode of action of this compound involves its reactivity towards nucleophiles. The chloromethyl group is electrophilic, meaning it has a tendency to attract electrons. This makes it susceptible to attack by nucleophiles, leading to substitution or addition reactions. The exact nature of these reactions can vary widely depending on the specific conditions and reactants involved .

Biochemical Pathways

As an intermediate in organic synthesis, this compound can be involved in a variety of biochemical pathways. For instance, it can participate in reactions leading to the formation of various complex organic compounds. The downstream effects of these pathways can be diverse, depending on the final products of the synthesis .

Pharmacokinetics

The pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not well-studied. As a small organic molecule, it is likely to be absorbed well in the body. Due to its reactivity, it may also be rapidly metabolized or react with biological molecules, affecting its distribution and excretion .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the context of its use. As an intermediate in organic synthesis, its primary role is to react with other compounds to form new products. The specific effects of these products can vary widely .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other reactants, the pH, temperature, and solvent can all affect the compound’s reactivity and the outcome of its reactions . It should be stored at low temperatures (0-10°C) and should be kept away from heat .

properties

IUPAC Name

ethyl 2-(chloromethyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2/c1-3-9-6(8)5(2)4-7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXRGIVPSXFJEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60454166
Record name Ethyl 2-(Chloromethyl)acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17435-77-7
Record name Ethyl 2-(Chloromethyl)acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-(Chloromethyl)acrylate (stabilized with HQ)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Thionyl chloride (10.6 g, 89.1 mmol) was dropwise added to ethyl α-hydroxymethylacrylate (10 g, 76.8 mmol) with ice-cooling; stirring was conducted for 30 minutes; then, a reaction was allowed to take place at 90° C. for 2 hours. After the completion of the reaction, low-boiling compounds were removed under reduced pressure to obtain unpurified ethyl α-chloromethylacrylate (11.8 g). Then, L-arabinoaminooxazoline (11.8 g, 64.0 mmol) was suspended in dimethylacetamide (80 ml). Thereto was dropwise added the ethyl α-chloromethylacrylate (11.8 g) with ice-cooling. A reaction was allowed to take place at room temperature for 4 hours. The reaction mixture was concentrated under reduced pressure to remove the solvent. To the residue was added isopropanol (100 ml), and the resulting mixture was stirred at room temperature for 1 hour. The resulting crystals were collected by filtration, washed with isopropanol (10 ml), and dried under reduced pressure to obtain a title compound (12.5 g g, 60.5%).
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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